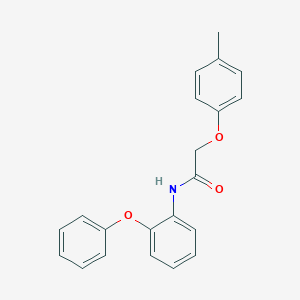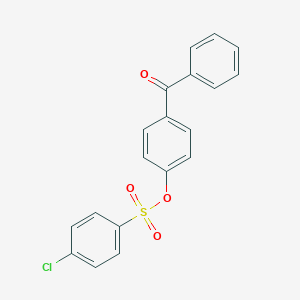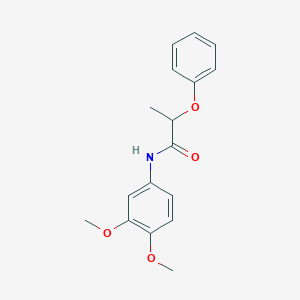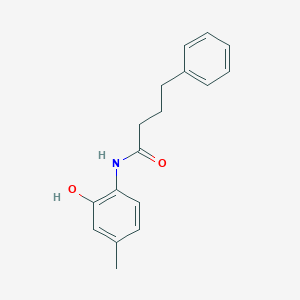![molecular formula C17H17Br2NO3 B290557 2-(2,4-dibromophenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B290557.png)
2-(2,4-dibromophenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dibromophenoxy)-N-(3-(1-hydroxyethyl)phenyl)propanamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromophenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of phenol derivatives followed by coupling reactions to introduce the amide and hydroxyethyl groups. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dibromophenoxy)-N-(3-(1-hydroxyethyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to amines under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones, while substitution of bromine atoms can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2-(2,4-Dibromophenoxy)-N-(3-(1-hydroxyethyl)phenyl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dibromophenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-methoxyaniline
- 2,4-Dibromo-6-methoxybenzenamine
Comparison
Compared to similar compounds, 2-(2,4-dibromophenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide is unique due to its specific functional groups and structural configuration. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Conclusion
2-(2,4-Dibromophenoxy)-N-(3-(1-hydroxyethyl)phenyl)propanamide is a versatile compound with significant potential in scientific research and industrial applications. Its complex structure and diverse reactivity make it an interesting subject for further study and development.
Properties
Molecular Formula |
C17H17Br2NO3 |
|---|---|
Molecular Weight |
443.1 g/mol |
IUPAC Name |
2-(2,4-dibromophenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide |
InChI |
InChI=1S/C17H17Br2NO3/c1-10(21)12-4-3-5-14(8-12)20-17(22)11(2)23-16-7-6-13(18)9-15(16)19/h3-11,21H,1-2H3,(H,20,22) |
InChI Key |
GKJWYULRCHAYTN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1-hydroxyethyl)phenyl]-2-iodobenzamide](/img/structure/B290474.png)


![4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B290481.png)






![N-[4-(diethylamino)phenyl]-4-phenylbutanamide](/img/structure/B290493.png)


![N-[3-(1-hydroxyethyl)phenyl]-2-phenylbutanamide](/img/structure/B290498.png)
